Osimertinib-13C,d3-1 is a labeled derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), especially in patients with specific mutations in the EGFR gene. The compound is classified as an antineoplastic agent and is primarily used for its ability to target and inhibit mutated forms of the EGFR protein, which are prevalent in certain types of lung cancer.
Osimertinib is derived from a series of synthetic processes aimed at creating effective treatments for cancer. It belongs to the following classifications:
The synthesis of osimertinib typically involves several key steps, including:
A notable synthetic route reported involves the cyclization of specific precursors under controlled conditions, yielding osimertinib with significant efficiency and purity. For example, one method achieved a yield of 70% with >99% purity through a series of reactions including nitration and catalytic hydrogenation .
The molecular formula for osimertinib is , with a molecular weight of approximately 596 g/mol. The structure features multiple functional groups that contribute to its activity:
The compound's structure can be represented in various formats, including SMILES notation, which captures its chemical connectivity.
Osimertinib undergoes various chemical transformations during its synthesis. Key reactions include:
These reactions are typically monitored using techniques such as HPLC or mass spectrometry to ensure product integrity and yield.
Osimertinib functions by irreversibly binding to mutated forms of the EGFR protein, particularly those associated with lung cancer mutations such as L858R and exon 19 deletions. This binding inhibits downstream signaling pathways that promote cell proliferation and survival in cancerous cells. The efficacy of osimertinib is highlighted by its low IC50 values against these mutant forms, demonstrating potent activity even in resistant cancer cell lines .
Osimertinib exhibits several notable physical and chemical properties:
The pharmacokinetic profile indicates a half-life of approximately 48 hours, allowing for once-daily dosing in clinical settings .
Osimertinib-13C,d3-1 serves multiple roles in scientific research:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5